molecular formula C10H12Cl2N2O2 B1378559 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1177315-26-2

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1378559
CAS No.: 1177315-26-2
M. Wt: 263.12 g/mol
InChI Key: INAHGBXYKAWUPN-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound with significant applications in various fields, including medicinal chemistry and industrial processes This compound is characterized by its oxazolidinone core, which is a five-membered ring containing oxygen and nitrogen atoms, and a 4-chlorophenyl group attached to the third position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between 4-chlorobenzaldehyde and an amino alcohol under acidic or basic conditions can form the oxazolidinone ring.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the oxazolidinone intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as continuous monitoring of the reaction progress using techniques such as HPLC or GC-MS.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the chlorophenyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while substitution reactions can produce a variety of aminomethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Medically, derivatives of oxazolidinones are known for their antibacterial properties. This compound and its analogs are explored for their potential as antibiotics, particularly against resistant bacterial strains.

Industry

Industrially, this compound can be used in the production of polymers and other materials where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The aminomethyl group can enhance binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.

    Tedizolid: Another oxazolidinone antibiotic with enhanced activity and a different substitution pattern.

Uniqueness

5-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its aminomethyl group, in particular, provides additional sites for chemical modification, enhancing its versatility in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAHGBXYKAWUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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